N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide
Descripción
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a benzamide moiety modified with triethoxy substituents. The compound’s structural complexity arises from the integration of a tetrazole heterocycle, which enhances metabolic stability and bioavailability, and a triethoxybenzamide group, which may influence electronic and steric properties critical for molecular interactions .
Propiedades
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-6-30-19-12-17(13-20(31-7-2)22(19)32-8-3)23(29)24-14-21-25-26-27-28(21)18-10-9-15(4)16(5)11-18/h9-13H,6-8,14H2,1-5H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCHFPKHXKUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Structural Features:
Observations :
- The tetrazole substituent in the target compound (3,4-dimethylphenyl) introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to cyclohexyl (6h) or benzyl (6i, 6j) analogs .
Physicochemical Properties
Comparative Data:
Observations :
- The melting points of analogs (6h, 6i, 6j) decrease with reduced aromatic substitution (e.g., 6j: 98°C vs. 6h: 117°C), suggesting that bulkier substituents enhance crystallinity .
- The target compound’s triethoxy groups may lower its melting point compared to methoxy or hydroxy analogs due to increased conformational flexibility, though experimental data are lacking.
Key Differences :
- The triethoxy substitution in the target compound necessitates sequential alkylation or protection/deprotection strategies, contrasting with simpler hydroxy or methyl groups in analogs .
Research Implications and Limitations
- Limitations : Absence of direct biological or crystallographic data for the target compound restricts mechanistic insights. Existing studies on analogs emphasize HDAC inhibition or directing-group utility, but extrapolation to the target is speculative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
